Cas no 103248-88-0 (Dibenz[b,f][1,4]oxazepine-10(11H)-carbothioamide)
![Dibenz[b,f][1,4]oxazepine-10(11H)-carbothioamide structure](https://nl.kuujia.com/scimg/cas/103248-88-0x500.png)
103248-88-0 structure
Productnaam:Dibenz[b,f][1,4]oxazepine-10(11H)-carbothioamide
Dibenz[b,f][1,4]oxazepine-10(11H)-carbothioamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Dibenz[b,f][1,4]oxazepine-10(11H)-carbothioamide
- 6H-benzo[b][1,4]benzoxazepine-5-carbothioamide
- BRN 5551868
- Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide
- 103248-88-0
- DTXSID60145724
-
- Inchi: InChI=1S/C14H12N2OS/c15-14(18)16-9-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)16/h1-8H,9H2,(H2,15,18)
- InChI-sleutel: CUCZNTNHQSKNNB-UHFFFAOYSA-N
- LACHT: C1C2CN(C(=S)N)C3C=CC=CC=3OC=2C=CC=1
Berekende eigenschappen
- Exacte massa: 256.06716
- Monoisotopische massa: 256.06703418g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 0
- Complexiteit: 323
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 70.6Ų
- XLogP3: 2.4
Experimentele eigenschappen
- PSA: 38.49
- LogboekP: 3.82820
Dibenz[b,f][1,4]oxazepine-10(11H)-carbothioamide Gerelateerde literatuur
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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